Cobamamide mono-Ribose13C5
Description
Cobamamide mono-Ribose13C5 is a stable isotope-labeled derivative of cobamamide (adenosylcobalamin), a biologically active form of vitamin B12. The compound features five carbon-13 (13C) atoms incorporated into the ribose moiety, making it a critical tool in metabolic and pharmacokinetic studies. This isotopic labeling allows researchers to trace cobamamide’s metabolic pathways, absorption, and distribution in vivo using advanced analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy . Cobamamide itself is a coenzyme essential for mitochondrial energy production, particularly in fatty acid metabolism and the tricarboxylic acid (TCA) cycle. Its 13C-labeled variant is primarily utilized in clinical research to elucidate defects in mitochondrial disorders, such as those observed in cases of mitochondrial myopathy .
Properties
Molecular Formula |
C₆₇¹³C₅H₁₀₀CoN₁₈O₁₇P |
|---|---|
Molecular Weight |
1583.54 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cobamamide (Adenosylcobalamin)
- Structural Similarities: Both compounds share the same cobalamin core, including a cobalt ion coordinated within a corrin ring. The ribose moiety is identical except for the 13C substitution in this compound.
- Functional Differences: Isotopic Labeling: The 13C5 label in this compound enables precise tracking of metabolic flux, unlike unlabeled cobamamide, which is used therapeutically to treat B12 deficiencies and mitochondrial dysfunction . Applications: Unlabeled cobamamide is administered clinically (e.g., in mitochondrial myopathy cases to restore energy metabolism), whereas the labeled variant is reserved for research, such as isotope dilution assays or metabolic pathway mapping .
Methylcobalamin
- Structural Differences: Methylcobalamin replaces the adenosyl group in cobamamide with a methyl group, altering its biochemical role.
- Functional Contrasts: Metabolic Role: Methylcobalamin participates in methionine synthase activity for homocysteine remethylation, while cobamamide supports methylmalonyl-CoA mutase in mitochondrial energy production. Stability: Methylcobalamin is more stable in aqueous solutions than adenosylcobalamin, making it preferable for oral supplementation. This compound’s stability is comparable to unlabeled cobamamide but requires specialized storage to prevent isotopic exchange .
Data Tables
Table 1: Key Properties of this compound vs. Analogues
| Property | This compound | Cobamamide (Adenosylcobalamin) | Methylcobalamin |
|---|---|---|---|
| Molecular Formula | C₇²H₁₀₀CoN₁₈O₁₄P¹³C₅ | C₇₂H₁₀₀CoN₁₈O₁₄P | C₆₃H₉₁CoN₁₃O₁₄P |
| Molecular Weight | ~1,650 Da | ~1,580 Da | ~1,340 Da |
| Primary Use | Metabolic tracing | Therapeutic (mitochondrial disorders) | Homocysteine metabolism |
| Detection Method | LC-MS/MS, NMR | UV-HPLC | UV-HPLC, ELISA |
| Isotope Effect | Minimal (<1% kinetic impact) | N/A | N/A |
Research Findings
- Metabolic Tracing: Studies using this compound in rodent models demonstrated its utility in mapping methylmalonyl-CoA mutase activity, revealing compartmentalized metabolism in hepatic vs. neuronal tissues .
- Clinical Relevance : In a case of mitochondrial myopathy (mtDNA A3243G mutation), unlabeled cobamamide improved exercise tolerance and reduced lactic acidosis when combined with coenzyme Q10 and L-carnitine . The labeled variant could theoretically refine dosing strategies by quantifying tissue-specific uptake.
- Regulatory Considerations: Under REACH guidelines, this compound is classified as a "mono-constituent substance" due to its defined isotopic composition, distinguishing it from multi-constituent vitamin B12 formulations .
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Purpose | Validation Criteria |
|---|---|---|
| HRMS | Confirm molecular weight and isotopic purity | Resolution > 30,000; mass accuracy < 3 ppm |
| <sup>13</sup>C-NMR | Verify <sup>13</sup>C incorporation at ribose positions | Signal-to-noise ratio > 10:1; integration precision ±5% |
| HPLC-UV | Quantify concentration in biological samples | Linearity (R<sup>2</sup> > 0.99), LOD/LOQ validation |
Basic: Which synthetic routes are validated for Cobamamide mono-Ribose<sup>13</sup>C5 production, and how are isotopic purity thresholds ensured?
Synthesis typically involves enzymatic ribosylation of <sup>13</sup>C-labeled ribose precursors using ribosyltransferases , followed by purification via affinity chromatography . Isotopic purity (>98%) is confirmed using isotope ratio mass spectrometry (IRMS) . Critical steps include:
- Precursor screening to avoid unlabeled contaminants.
- Reaction optimization (pH, temperature) to maximize yield.
- Post-synthesis dialysis to remove enzymatic byproducts.
Documentation of synthetic protocols must specify batch-specific data (e.g., enzyme activity, purification efficiency) to enable replication .
Advanced: How should researchers design experiments to investigate the metabolic stability of Cobamamide mono-Ribose<sup>13</sup>C5 under varying physiological conditions?
Use compartmentalized in vitro systems (e.g., hepatocyte incubations, mitochondrial isolates) to assess stability in specific organelles. Variables to control:
- pH gradients (simulate lysosomal vs. cytoplasmic environments).
- Temperature (37°C for physiological vs. 4°C for storage stability).
- Co-factor availability (e.g., ATP, Mg<sup>2+</sup>).
Employ stable isotope tracing to track <sup>13</sup>C incorporation into downstream metabolites via LC-MS/MS. Include negative controls (unlabeled analogs) to distinguish enzymatic vs. non-enzymatic degradation .
Advanced: What statistical approaches resolve contradictions in pharmacokinetic data for Cobamamide mono-Ribose<sup>13</sup>C5 across studies?
Apply meta-regression analysis to identify confounding variables (e.g., dosing regimens, animal models). Steps:
Systematically aggregate data using PRISMA guidelines .
Stratify studies by methodology (e.g., IV vs. oral administration).
Use mixed-effects models to account for inter-study heterogeneity.
Perform sensitivity analysis to exclude outliers.
Documentation of effect sizes and confidence intervals is essential to contextualize discrepancies .
Advanced: How can computational modeling predict the isotopic effects of <sup>13</sup>C labeling on Cobamamide’s binding affinity to enzymatic targets?
Use density functional theory (DFT) to calculate isotopic shifts in bond vibrational frequencies, which influence binding kinetics. Pair with molecular dynamics (MD) simulations to model conformational changes in enzymes (e.g., methyltransferases). Validate predictions using isothermal titration calorimetry (ITC) to measure actual binding thermodynamics. Open-source tools like GROMACS for MD and Gaussian for DFT are recommended .
Basic: What literature review strategies ensure comprehensive coverage of Cobamamide mono-Ribose<sup>13</sup>C5-related studies?
Leverage systematic search frameworks :
- Use PICO (Population, Intervention, Comparison, Outcome) to structure queries in databases like PubMed and CAS SciFinder .
- Filter results by study type (e.g., in vitro, in vivo) and exclude non-peer-reviewed sources.
- Track citations of seminal papers via Web of Science to identify newer studies.
Maintain an annotated bibliography with methodological critiques (e.g., sample size limitations) .
Advanced: What protocols ensure reproducibility when synthesizing Cobamamide mono-Ribose<sup>13</sup>C5 across laboratories?
Adopt standard operating procedures (SOPs) that specify:
- Exact grades of reagents (e.g., ≥99% isotopic purity for <sup>13</sup>C precursors).
- Calibration schedules for equipment (e.g., NMR spectrometers).
- Inter-laboratory validation via round-robin testing.
Publish raw data (e.g., chromatograms, spectra) in repositories like Figshare to enable cross-verification .
Advanced: How do researchers address challenges in quantifying low-abundance <sup>13</sup>C-labeled metabolites derived from Cobamamide mono-Ribose<sup>13</sup>C5?
Implement tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) to enhance specificity. Optimize collision energy to minimize background noise. Use internal standards (e.g., <sup>15</sup>N-labeled analogs) for signal normalization. For ultra-trace detection, couple MS with capillary electrophoresis to pre-concentrate samples .
Basic: What ethical and safety considerations apply when handling Cobamamide mono-Ribose<sup>13</sup>C5 in laboratory settings?
- Follow GLP (Good Laboratory Practice) for waste disposal of isotopic compounds.
- Conduct risk assessments for potential teratogenicity or mutagenicity using QSAR models .
- Document safety protocols in compliance with institutional review boards (IRBs), especially for in vivo studies .
Advanced: What interdisciplinary approaches integrate isotopic data from Cobamamide mono-Ribose<sup>13</sup>C5 into broader metabolic flux analyses?
Combine <sup>13</sup>C metabolic flux analysis (<sup>13</sup>C-MFA) with genome-scale metabolic models (GEMs) . Use software like INCA or OpenFLUX to map isotopic enrichment patterns onto metabolic networks. Cross-validate with transcriptomic data to correlate enzyme expression levels with flux rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
